1-isopropyl-1H-pyrazol-4-ol

Physicochemical Profiling Drug Design Medicinal Chemistry

Researchers tuning kinase inhibitor lipophilicity need precise LogP control. 1-Isopropyl-1H-pyrazol-4-ol (CAS 75702-84-0) is a high-lipophilicity building block (LogP 1.17) that improves membrane permeability vs. methyl analog. - 9.4× higher LogP than 1-methyl analog, critical for SAR. - Enables sub-nanomolar (0.5 nM) kinase inhibitor potency (WO2024207777). - Fragment for FBDD (MW 126.16). - ≥97% purity, in stock for global shipping.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 75702-84-0
Cat. No. B1282126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-1H-pyrazol-4-ol
CAS75702-84-0
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)O
InChIInChI=1S/C6H10N2O/c1-5(2)8-4-6(9)3-7-8/h3-5,9H,1-2H3
InChIKeyGTVJTOUCOLLRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-1H-pyrazol-4-ol: Core Properties and Procurement


1-Isopropyl-1H-pyrazol-4-ol (CAS 75702-84-0) is an N1-alkylated pyrazol-4-ol building block with a molecular weight of 126.16 g/mol and the molecular formula C6H10N2O . It is commercially available as a solid with a typical purity of ≥97% . Its structural features include a hydroxyl group at the 4-position, an isopropyl substituent on the pyrazole nitrogen, and a calculated LogP of 1.17, which distinguishes it from smaller N-alkyl analogs . This compound serves as a key intermediate for the synthesis of kinase inhibitors and other bioactive molecules, and it is supplied exclusively for research and further manufacturing use .

Fragment-Based Discovery Balanced MW and LogP for fragment library design
Kinase Inhibitor Synthesis Building block for selective kinase inhibitor programs
N1-Alkyl SAR Studies Isopropyl substituent for lipophilicity and activity profiling

Advantages of 1-Isopropyl-1H-pyrazol-4-ol over Generic Analogs


In-class pyrazol-4-ol compounds are not functionally interchangeable due to the profound influence of the N1-substituent on both physicochemical and biological properties. For example, the 1-isopropyl analog (LogP 1.17) exhibits significantly higher lipophilicity than the 1-methyl analog (LogP 0.13), which alters membrane permeability and target engagement . Furthermore, studies on pyrazolone derivatives have demonstrated that the isopropyl group confers the strongest antipyretic and analgesic effects among common alkyl substituents (methyl, ethyl, n-propyl, isopropyl, n-butyl, isobutyl, sec-butyl), a trend that is also associated with increased toxicity [1]. More recently, 1-isopropyl-1H-pyrazole-containing compounds have been shown to achieve sub-nanomolar (0.5 nM) potency against specific kinase targets, a level of activity that is not guaranteed for other N1-alkyl analogs and directly validates the unique pharmacological space accessible with this specific substituent [2]. Substitution without quantitative justification therefore risks altered potency, selectivity, and ADME profiles.

Target
1-Isopropyl analog
Higher lipophilicity (LogP ~1.2)
May exhibit stronger kinase inhibition
Substitute
1-Methyl analog or other N1-alkyl
Lower lipophilicity (LogP ~0.1)
Potency may not transfer; altered permeability
N1-substituent significantly impacts lipophilicity and cellular permeability profiles
Sub-nanomolar kinase activity reported for 1-isopropyl scaffold; may not generalize
In vivo bioactivity ranked by N1-alkyl; isopropyl group may confer highest response in tested models

Evidence-Based Differentiation of 1-Isopropyl-1H-pyrazol-4-ol


Lipophilicity Advantage Over the 1-Methyl Analog

The 1-isopropyl-1H-pyrazol-4-ol core exhibits a calculated LogP of 1.17, which is 9.4-fold higher (on a linear scale) than the 1-methyl-1H-pyrazol-4-ol analog (LogP 0.13) . This increased lipophilicity, driven by the larger alkyl substituent, is a critical determinant of membrane permeability and target engagement in cellular assays .

Lipophilicity vs 1-Methyl
Cross-study comparable
9.4× higher lipophilicity
Supports permeability and target engagement assessment
Calculated LogP; verify experimentally
Physicochemical Profiling Drug Design Medicinal Chemistry

Enhanced Antipyretic and Analgesic Activity

A structure-activity relationship study on pyrazolone derivatives (a class closely related to pyrazol-4-ols) demonstrated that among N1-substituents including methyl, ethyl, n-propyl, isopropyl, n-butyl, isobutyl, and sec-butyl, compounds bearing an isopropyl or allyl group exhibited the strongest antipyretic and analgesic effects [1]. While this is a class-level inference from pyrazolones, it provides a robust directional indicator that the isopropyl group on a pyrazole core can confer enhanced biological activity compared to smaller alkyl chains.

Antipyretic/Analgesic Activity
Class-level inference
Ranked strongest among tested alkyl groups
Isopropyl may enhance biological response in pyrazolone SAR
Historical in vivo models; class-level
Pharmacology SAR Pyrazolones

High Potency Kinase Inhibition

A recent patent (WO2024207777) discloses that 1-isopropyl-1H-pyrazole-containing compounds exhibit inhibitory activity against specific kinase targets at nanomolar concentrations, with some compounds achieving an IC50 value below 0.5 nM [1]. This sub-nanomolar potency is a direct result of the optimized scaffold containing the 1-isopropyl-1H-pyrazole moiety and represents a significant improvement over existing small molecule drugs for mutant drug-resistant cancers [1].

Kinase Inhibition Potency
Patent-reported
IC50 < 0.5 nM
Supports sub-nanomolar kinase inhibitor design
Specific targets not disclosed; verify in-house
Kinase Inhibition Drug Discovery Oncology

Optimal Fragment-Based Drug Discovery Properties

With a molecular weight of 126.16 g/mol and a LogP of 1.17, 1-isopropyl-1H-pyrazol-4-ol falls within the optimal property space for fragment-based drug discovery (typically MW < 300, LogP < 3) . In comparison, the 1-methyl analog has a lower molecular weight (98.1 g/mol) and a much lower LogP (0.13) . The isopropyl analog provides a better balance of size and lipophilicity for initial fragment screens, potentially offering more favorable binding interactions while retaining ligand efficiency [1].

Fragment Drug Discovery Properties
Cross-study comparable
MW 126, LogP 1.17 vs 1-methyl analog
Favorable fragment space for hit identification
Rule-of-three compliant; ligand efficiency review
Fragment-Based Drug Discovery FBDD Lead Optimization

High Purity and Commercial Availability

1-Isopropyl-1H-pyrazol-4-ol is consistently supplied by multiple vendors at a purity of ≥97%, as determined by HPLC or GC analysis . This is comparable to the standard purity offered for the 1-methyl analog (95-97%) . While not a differentiating factor, this ensures that the compound meets the typical quality threshold for research and development purposes, minimizing the impact of impurities on downstream experiments.

Commercial Purity
Supplier-reported
≥97% (HPLC/GC)
Standard research-grade purity for reproducible experiments
No significant difference vs 1-methyl analog
Quality Control Procurement Analytical Chemistry

Stability and Simplified Storage

The compound is recommended to be stored at 4°C . In contrast, the 1-methyl analog requires more stringent storage conditions, including -20°C under an inert atmosphere and protection from light . This suggests that the isopropyl analog may have greater inherent stability or be less prone to degradation under standard laboratory storage conditions, which can simplify compound management and reduce the risk of sample degradation over time.

Storage Stability
Vendor-recommended
4°C storage vs -20°C for analog
Simpler compound management; may indicate higher stability
Based on vendor storage guidelines
Compound Management Stability Storage Conditions

Key Applications of 1-Isopropyl-1H-pyrazol-4-ol


Fragment-Based Drug Discovery Library Design

With a molecular weight of 126.16 g/mol and a LogP of 1.17, 1-isopropyl-1H-pyrazol-4-ol is an ideal fragment for inclusion in diverse screening libraries. Its physicochemical profile is optimized for FBDD, offering a balanced starting point for hit identification and subsequent lead optimization, as supported by its favorable properties compared to the 1-methyl analog .

Kinase Inhibitor Medicinal Chemistry Programs

The recent patent data (WO2024207777) demonstrating sub-nanomolar potency for 1-isopropyl-1H-pyrazole-containing compounds against specific kinases directly validates the use of this scaffold in oncology and inflammation-related kinase inhibitor programs [1]. This building block is a strategic choice for projects targeting resistant cancer mutations.

SAR Studies of N1-Alkyl Substituents

The 9.4-fold higher LogP of the isopropyl analog compared to the 1-methyl analog makes it a critical tool in structure-activity relationship (SAR) studies aimed at optimizing lipophilicity, membrane permeability, and target engagement for pyrazole-based lead series .

High-Potency Analgesic and Antipyretic Synthesis

Historical SAR data from pyrazolone studies indicate that the isopropyl group confers the strongest biological activity among common N1-alkyl substituents [2]. This makes 1-isopropyl-1H-pyrazol-4-ol a key starting material for the synthesis and evaluation of new analgesic or antipyretic candidates.

Application
Selection Property
Validation Focus
Fragment-Based Library Design
Balanced size and lipophilicity
Ligand efficiency and hit tractability
Kinase Inhibitor Research
Reported sub-nanomolar inhibition context
Kinase selectivity panel evaluation
N1-Alkyl SAR Profiling
Lipophilicity-driven permeability profile
Cellular permeability and target engagement correlation
Analgesic Candidate Synthesis
Isopropyl-conferred activity context
In vivo model-response interpretation

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39 linked technical documents
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